4-(1-Aminobutan-2-yl)oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminobutan-2-yl)oxan-4-ol is a chemical compound with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol . This compound is characterized by the presence of an oxane ring substituted with an aminobutan-2-yl group and a hydroxyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutan-2-yl)oxan-4-ol can be achieved through several methods. One common approach involves the reductive amination of oxan-4-one with 1-aminobutan-2-ol under catalytic hydrogenation conditions . This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, biocatalytic methods using amine dehydrogenases have been explored for the production of chiral amines and amino alcohols, including this compound .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminobutan-2-yl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxane ring can be reduced to form a more saturated cyclic structure.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxan-4-one derivatives.
Reduction: Formation of more saturated oxane derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-(1-Aminobutan-2-yl)oxan-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-(1-Aminobutan-2-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The oxane ring provides structural stability and can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-butanol: A structurally similar compound with a hydroxyl group and an amino group on a butane chain.
2-Amino-1-butanol: Another similar compound with the amino and hydroxyl groups on adjacent carbon atoms.
Uniqueness
4-(1-Aminobutan-2-yl)oxan-4-ol is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to other similar compounds, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-(1-aminobutan-2-yl)oxan-4-ol |
InChI |
InChI=1S/C9H19NO2/c1-2-8(7-10)9(11)3-5-12-6-4-9/h8,11H,2-7,10H2,1H3 |
InChI Key |
IAASGESPUMKGDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCOCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.